molecular formula C11H15N3 B15328532 1-Butyl-1h-indazol-6-amine

1-Butyl-1h-indazol-6-amine

Cat. No.: B15328532
M. Wt: 189.26 g/mol
InChI Key: ICIIEHPKFUJZBY-UHFFFAOYSA-N
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Description

1-Butyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound featuring an indazole core substituted with a butyl group at the 1-position and an amino group at the 6-position. Its molecular formula is C₁₁H₁₅N₃, derived by extending the alkyl chain of analogous compounds such as 1-ethyl-1H-indazol-6-amine (C₉H₁₁N₃) . The compound is synthesized via alkylation of the indazole scaffold, a method shared with structurally similar derivatives like 1-ethyl, 1-propyl, and 1-benzyl variants .

This compound has been cataloged as a primary amine product but is currently listed as discontinued by suppliers like CymitQuimica .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-butylindazol-6-amine

InChI

InChI=1S/C11H15N3/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13-14/h4-5,7-8H,2-3,6,12H2,1H3

InChI Key

ICIIEHPKFUJZBY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group at position 6 participates in substitution reactions with electrophiles:

  • Alkylation : Reacts with alkyl halides (e.g., bromobutane) under basic conditions (NaH/DMF) to form N-alkylated derivatives .

  • Acylation : Forms N-acyl derivatives when treated with acyl chlorides or anhydrides in inert solvents .

Example Reaction :

1-Butyl-1H-indazol-6-amine+R-XNaH, DMFN-alkylated product\text{this compound} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{N-alkylated product}

Condensation Reactions

The amino group engages in condensation with carbonyl compounds:

  • Knoevenagel Adduct Formation : Reacts with aromatic aldehydes and cyclic 1,3-dicarbonyl compounds to generate fused heterocycles (e.g., indazolo[5,4-b] naphthyridine) .

  • Formaldehyde Interaction : Forms (1H-indazol-1-yl)methanol derivatives in aqueous HCl via hydroxymethylation .

Key Mechanistic Steps :

  • Reduction of nitro intermediates to 6-aminoindazole.

  • Condensation with Knoevenagel intermediates.

  • Intramolecular cyclization to yield fused products.

Suzuki Cross-Coupling

The indazole core participates in palladium-catalyzed coupling:

  • Reagents : Aryl/heteroaryl boronic acids, Pd(PPh₃)₄ catalyst, and K₂CO₃ base.

  • Applications : Synthesizes biaryl derivatives for drug discovery .

Example Reaction Conditions :

ComponentDetails
CatalystPd(PPh₃)₄
SolventDMF/H₂O
Temperature80–100°C
Yield65–85%

Reduction and Oxidation

  • Reduction : The imine group in intermediates is reduced to amines using NaBH₄ or H₂/Pd-C .

  • Oxidative Degradation : Decomposes under strong oxidants (e.g., HNO₃) to release CO and NOₓ.

Ring-Closure Reactions

The indazole scaffold undergoes cyclization with electrophiles:

  • Heterocycle Formation : Reacts with α,β-unsaturated carbonyls to form pyridine- or quinoline-fused systems .

Comparative Reactivity

The butyl group enhances lipophilicity and steric effects compared to simpler indazoles:

CompoundKey DifferenceReactivity Impact
1H-Indazole-6-amineLacks butyl groupLower solubility, reduced steric hindrance
2H-IndazoleTautomeric formAltered electronic distribution

Mechanistic Insights

  • CYP450 Metabolism : Oxidized by CYP2C19/CYP3A4 enzymes, forming hydroxylated metabolites.

  • Binding Interactions : The butyl group increases hydrophobic interactions with CB1 receptors, influencing bioactivity.

Stability and Handling

  • Thermal Sensitivity : Decomposes above 200°C; store at 2–8°C under inert gas.

  • Incompatibilities : Avoid strong acids/bases, halogens, and peroxides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Butyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s ability to interact with various biological targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-butyl-1H-indazol-6-amine with key analogs, highlighting differences in molecular weight, substituents, and structural features:

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Features
This compound C₁₁H₁₅N₃ 189.26 Butyl (N1), NH₂ (C6) Hydrophobic alkyl chain; potential for enhanced membrane permeability
1-Ethyl-1H-indazol-6-amine C₉H₁₁N₃ 161.21 Ethyl (N1), NH₂ (C6) Shorter alkyl chain; higher solubility in polar solvents
1-Benzyl-1H-indazol-6-amine C₁₄H₁₃N₃ 223.27 Benzyl (N1), NH₂ (C6) Aromatic benzyl group; potential π-π stacking interactions
1,3-Dimethyl-1H-indazol-6-amine C₉H₁₁N₃ 161.21 Methyl (N1, C3), NH₂ (C6) Planar molecular skeleton; N–H⋯N hydrogen bonding in crystal packing
1-(Methoxymethyl)-1H-indazol-6-amine C₉H₁₁N₃O 177.21 Methoxymethyl (N1), NH₂ (C6) Ether linkage; increased polarity

Key Findings:

In contrast, 1-ethyl-1H-indazol-6-amine (C₉H₁₁N₃) exhibits higher solubility in aqueous environments due to its shorter alkyl chain .

Aromatic vs. Aliphatic Substituents :

  • The benzyl group in 1-benzyl-1H-indazol-6-amine introduces aromaticity, which may facilitate interactions with hydrophobic enzyme pockets or aromatic residues in target proteins .

Biological Activity

1-Butyl-1H-indazol-6-amine is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
IUPAC Name 1-butylindazol-6-amine
InChI Key ICIIEHPKFUJZBY-UHFFFAOYSA-N
Canonical SMILES CCCC(N1C2=C(C=CC(=C2)N)C=N1)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in various cellular processes, including cell growth and survival. This inhibition can lead to the modulation of signaling pathways associated with inflammation and cancer progression .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of indazole derivatives, including this compound, were evaluated for their anti-proliferative effects against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.9 to 59.0 μM across different cell lines, indicating its potential for further development as a therapeutic agent .

Antimicrobial and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for antimicrobial and anti-inflammatory activities. Studies suggest that modifications to the indazole scaffold can enhance these properties, making it a versatile candidate for drug development.

Study on Indoleamine 2,3-Dioxygenase (IDO) Inhibition

A study focused on the synthesis and bioevaluation of novel aminoindazole derivatives found that specific compounds exhibited potent inhibition of IDO1, a target implicated in cancer immunotherapy. One derivative showed an IC50 value of 0.4 μM against human colorectal cancer cells (HCT116), suggesting that structural modifications similar to those in this compound could yield promising anticancer agents .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to interact differently compared to other indazole derivatives. Below is a comparison table highlighting some similar compounds:

Compound NameStructure DescriptionUnique Features
1H-Indazol-6-amine Basic structure without additional substituentsLacks the butyl group
5-Methylindazole Methyl group at position 5Altered electronic properties due to methylation
3-Iodoindazole Iodine substituent at position 3Increased reactivity due to halogen substitution
4-Aminoindazole Amino group at position 4Different biological activity profile

Q & A

Q. Critical Factors :

  • Temperature: Higher temperatures (>100°C) may degrade sensitive amine groups.
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Catalyst loading: Pd-based catalysts (e.g., Pd(OAc)₂) improve efficiency but increase cost .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and butyl chain protons (δ 0.9–1.7 ppm). The amine proton (δ ~5.2 ppm) may appear broad due to hydrogen bonding .
    • HRMS : Molecular ion [M+H]⁺ at m/z 190.1443 (calculated for C₁₁H₁₆N₃).
  • X-ray Crystallography :
    • Single crystals grown via slow evaporation in ethanol/water mixtures.
    • Data collected using Mo-Kα radiation (λ = 0.71073 Å) and refined with SHELXL-2018 . Key parameters: R₁ = 0.055, wR₂ = 0.149, data-to-parameter ratio >17.0 .

Advanced: How can SHELXL refinement resolve disorder in the butyl chain during crystallographic analysis?

Methodological Answer:
Disorder in flexible alkyl chains (e.g., butyl groups) is addressed using SHELXL ’s PART and AFIX commands:

PART : Split the disordered chain into two occupancy components (e.g., PART 0.6 and 0.4).

AFIX 66 : Apply geometric restraints to maintain realistic bond lengths and angles.

ISOR : Restrain anisotropic displacement parameters for overlapping atoms.

Example : In 1,3-Dimethyl-1H-indazol-6-amine (analogous structure), disorder refinement reduced R₁ from 0.12 to 0.055 by partitioning the methyl group into two sites .

Advanced: How to resolve contradictions in biological activity data for indazol-6-amine derivatives across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or substituent effects. A systematic approach includes:

Structural Benchmarking : Compare IC₅₀ values of this compound with analogs (e.g., 6-Bromo or 6-Chloro derivatives) under identical conditions .

Kinetic Studies : Monitor time-dependent inhibition to distinguish reversible vs. irreversible binding.

Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict electronic effects of substituents on binding affinity. For example, electron-withdrawing groups (Br, Cl) may enhance π-π stacking in enzyme pockets .

Advanced: What experimental design considerations are critical for synthesizing this compound under inert conditions?

Methodological Answer:

  • Moisture/Oxygen Sensitivity :
    • Use Schlenk lines or gloveboxes for reactions involving NaH or Pd catalysts.
    • Degas solvents via freeze-pump-thaw cycles (3×) to prevent oxidation .
  • Reaction Monitoring :
    • TLC : Hexane/ethyl acetate (3:1) with ninhydrin staining for amine detection.
    • In-situ IR : Track disappearance of NH₂ stretches (~3350 cm⁻¹) .

Q. Optimization Table :

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes rate
Catalyst (Pd)2–5 mol%Balances cost
Reaction Time12–18 hoursAvoids side products

Advanced: How to analyze hydrogen-bonding networks in this compound crystals?

Methodological Answer:

  • SHELX Instructions :
    • Use HTAB to generate hydrogen-bond tables.
    • Refine H-atom positions with AFIX 147 (riding model).
  • Example : In 1,3-Dimethyl-1H-indazol-6-amine, N—H⋯N interactions (d = 2.89 Å, θ = 165°) form infinite chains along the b-axis. PLATON analysis confirmed a 3D network with 6-membered rings .

Basic: What are the key purity assessment protocols for this compound?

Methodological Answer:

  • HPLC : C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA), retention time ~8.2 minutes. Purity >98% required for biological assays .
  • Elemental Analysis : Acceptable tolerance ±0.4% for C, H, N.

Advanced: How to design a structure-activity relationship (SAR) study for indazol-6-amine derivatives?

Methodological Answer:

Library Design : Synthesize analogs with varied substituents (e.g., alkyl, halogen, nitro) at positions 1, 3, and 2.

Data Collection :

  • Measure logP (shake-flask method) and pKₐ (potentiometric titration).
  • Correlate with IC₅₀ values from kinase inhibition assays .

Statistical Analysis : Use partial least squares (PLS) regression to identify key descriptors (e.g., Hammett σ, molar refractivity) .

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